4-Fluoro-3-(tributylstannyl)pyridine
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Overview
Description
4-Fluoro-3-(tributylstannyl)pyridine is a chemical compound with the molecular formula C17H30FNSn and a molecular weight of 386.14 g/mol . It is a fluorinated pyridine derivative, often used as a building block in organic synthesis, particularly in the field of medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(tributylstannyl)pyridine typically involves the stannylation of 4-fluoropyridine. One common method includes the reaction of 4-fluoropyridine with tributyltin chloride in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) under an inert atmosphere . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, where the stannyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Stille Coupling: This reaction typically uses palladium catalysts and involves the coupling of this compound with aryl or vinyl halides to form new carbon-carbon bonds.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling, the product is usually a biaryl or a substituted pyridine derivative .
Scientific Research Applications
4-Fluoro-3-(tributylstannyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(tributylstannyl)pyridine primarily involves its role as a synthetic intermediate. It acts as a nucleophile in substitution reactions, where the stannyl group is replaced by other functional groups . The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(tributylstannyl)pyridine
- 4-Fluoro-3,5-bis(tributylstannyl)pyridine
- 6-Fluoro-2-(tributylstannyl)pyridine
Uniqueness
4-Fluoro-3-(tributylstannyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Properties
IUPAC Name |
tributyl-(4-fluoropyridin-3-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANESXSMTSMSYEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30FNSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586055 |
Source
|
Record name | 4-Fluoro-3-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918542-03-7 |
Source
|
Record name | 4-Fluoro-3-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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